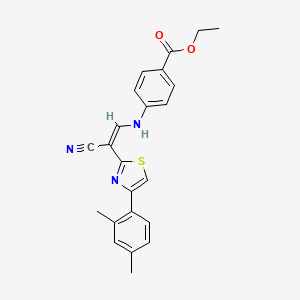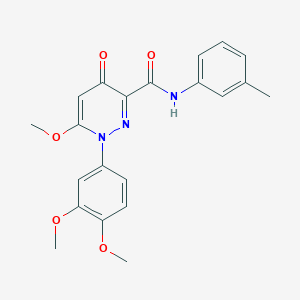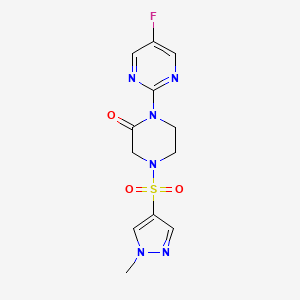![molecular formula C13H16N2O3S B3008569 1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 478249-70-6](/img/structure/B3008569.png)
1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one
Descripción general
Descripción
The compound 1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as catalysts in various chemical reactions.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through multi-component reactions, which are efficient in producing complex molecules from simpler ones. The papers provided discuss the use of sulfonic acid-based ionic liquids as catalysts for the synthesis of imidazole derivatives. For instance, the first paper describes the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of polyhydroquinoline derivatives, which are structurally related to imidazole compounds . The second paper introduces 1,3-disulfonic acid imidazolium hydrogen sulfate as a dual-catalyst for the synthesis of tetrasubstituted imidazoles . These methods offer clean, efficient, and reusable catalytic systems for the synthesis of imidazole derivatives.
Molecular Structure Analysis
The molecular structure of imidazole derivatives like 1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one is characterized by the presence of a five-membered ring with two nitrogen atoms. The substitution on the imidazole ring can significantly affect the compound's reactivity and interaction with other molecules. The presence of a phenylsulfonyl group in the molecule would likely increase its electron-withdrawing properties, affecting its chemical behavior.
Chemical Reactions Analysis
Imidazole derivatives are known to participate in various chemical reactions. The presence of nitrogen atoms in the ring makes them good ligands for metal catalysts and can also act as bases or nucleophiles in organic reactions. The papers do not directly discuss the chemical reactions of 1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one, but the methodologies presented could be adapted for the synthesis and further functionalization of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and stability. The sulfonic acid-based ionic liquids used as catalysts in the papers suggest that the synthesis of imidazole derivatives can be carried out under solvent-free conditions, which may also have implications for the physical properties of the synthesized compounds .
Aplicaciones Científicas De Investigación
Electrophysiological Activity in Cardiac Research
1-Ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one and its analogs have been studied for their electrophysiological activity, particularly in cardiac research. For instance, Lis et al. (1987) examined a series of compounds related to this chemical structure for their class III antiarrhythmic activity on isolated canine cardiac Purkinje fibers and ventricular muscle tissue. They found that certain analogs could prolong the functional refractory period in anesthetized dogs, offering insights into potential cardiac applications (Lis et al., 1987).
Synthesis and Antibacterial Activity
In another study, Bahram Letafat et al. (2008) synthesized a series of 1-methyl-4-nitro-1H-imidazole derivatives, including compounds with a structure similar to 1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one. They evaluated these derivatives for in-vitro antibacterial activity against various microorganisms, finding that certain compounds exhibited potent activity against Gram-positive bacteria (Bahram Letafat et al., 2008).
Applications in Organic Synthesis
The chemical's utility extends to organic synthesis as well. For example, S. I. Zav’yalov et al. (2004) discussed the synthesis and applications of 1,3-dihydro-2H-imidazol-2-ones, highlighting their various biological activities and potential as antioxidants and cardiotonic agents. This includes derivatives similar to the compound , indicating its relevance in the synthesis of biologically active molecules (S. I. Zav’yalov et al., 2004).
Electrophysiological Activity in Electrocatalysis
Moreover, studies like that of J. M. Fonseca et al. (1993), which investigated the electrochemical behavior of similar compounds, can provide insights into the potential use of 1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one in electrocatalysis and other electrochemical applications (J. M. Fonseca et al., 1993).
Propiedades
IUPAC Name |
5-(benzenesulfonylmethyl)-3-ethyl-4-methyl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-15-10(2)12(14-13(15)16)9-19(17,18)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXYPFNPFQXNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(NC1=O)CS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332115 | |
| Record name | 5-(benzenesulfonylmethyl)-3-ethyl-4-methyl-1H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821488 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one | |
CAS RN |
478249-70-6 | |
| Record name | 5-(benzenesulfonylmethyl)-3-ethyl-4-methyl-1H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B3008487.png)
![Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B3008488.png)


![2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B3008493.png)


![[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol](/img/structure/B3008496.png)

![N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine](/img/structure/B3008502.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)

![7-tert-butyl-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008507.png)
![5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one](/img/structure/B3008509.png)